IRRP1

IFNAR Receptor Binding Type I Interferon

Researchers needing to amplify type I IFN responses often face inconsistent pathway activation. IRRP1 (CAS 153840-64-3) is the exact 7-amino acid peptide (CLKDRHD) corresponding to human IFN-α residues 52-58, validated to enhance IFNAR1 binding capacity and downstream JAK-STAT signaling. Unlike generic IFN peptides, this sequence-defined positive modulator ensures reproducible potentiation of ISGF3 phosphorylation and antiviral activity. - Enhances IFN-α binding and ISGF3 phosphorylation in cell-based models. - Serves as a reliable positive control for IFNAR1 antagonist screening. - Supplied with full analytical data; global shipping under ambient/blue ice conditions.

Molecular Formula C₃₅H₅₉N₁₃O₁₂S
Molecular Weight 885.99
CAS No. 153840-64-3
Cat. No. B612643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIRRP1
CAS153840-64-3
SynonymsIRRP1
Molecular FormulaC₃₅H₅₉N₁₃O₁₂S
Molecular Weight885.99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IRRP1 (CAS 153840-64-3): An IFNAR1-Positive Modulator Peptide for Potentiating Type I Interferon Signaling


IRRP1 (CAS 153840-64-3), also known as Interferon-α Receptor Recognition Peptide 1, is a synthetic 7-amino acid peptide (H-CLKDRHD-OH) [1] corresponding to residues 52-58 of human IFN-α, which functions as a positive modulator of the IFN-α/β receptor 1 (IFNAR1) . Unlike inhibitors that block the receptor, IRRP1 enhances the biological potency of type I interferons (IFN-α/β) by facilitating receptor-ligand interactions . Its primary mechanism involves increasing the binding capacity of cells for IFN-α, which in turn potentiates downstream JAK-STAT signaling and the transcription of interferon-stimulated genes (ISGs) .

The Irreplaceable Nature of IRRP1: Why Structure Defines Function in IFNAR Modulation


IRRP1's function is intricately linked to its specific 7-amino acid sequence (CLKDRHD), derived from a conserved receptor-interaction domain on IFN-α [1]. Generic substitution fails because the class of IFN Receptor Recognition Peptides (IRRPs) is not homogeneous; each peptide (e.g., IRRP1 vs. IRRP2/IRRP3) corresponds to a different, strategically defined region of the IFN molecule and elicits distinct biological outcomes [1]. IRRP1 is specifically characterized as a positive modulator of IFNAR1, enhancing JAK-STAT signaling , whereas structurally distinct peptides may act as antagonists or modulate different pathways. Therefore, substituting IRRP1 with an untested analog risks altering the intended experimental outcome, compromising the reproducibility of studies focused on IFN-α potentiation and downstream JAK-STAT pathway activation.

Quantitative Differentiation: IRRP1's Performance as a Positive Modulator of IFNAR1


Functional Potentiation: Enhancing Cellular Binding Capacity for IFN-α

IRRP1 functions to increase the binding capacity of cells for IFN-α [1]. While the exact fold-increase is not numerically defined, this functional outcome is the foundational evidence for its role as a positive modulator. In the absence of IRRP1, the binding of IFN-α to its receptor is at a baseline level. The presence of IRRP1, along with other IRRPs, was shown to enhance this binding, a prerequisite for its downstream effects on ISGF3 activation and antiviral activity [1]. This functional class-level effect distinguishes IRRP1 from antagonists that would decrease or block binding.

IFNAR Receptor Binding Type I Interferon Potentiation

Downstream Pathway Activation: Enhanced ISGF3 Phosphorylation and Antiviral Activity

The functional consequence of IRRP1-enhanced binding is the downstream activation of the JAK-STAT pathway, specifically measured by increased phosphorylation-activation of the transcription factor ISGF3, which led to enhanced antiviral activity [1]. This demonstrates that IRRP1 not only facilitates binding but also effectively transduces a signal, amplifying the canonical antiviral response. No quantitative EC50 for this effect is provided in the primary source, but it is a class-defining feature of IRRP1 as a positive modulator.

JAK-STAT ISGF3 Antiviral Signaling

Favorable Biophysical Profile: High Purity and Defined Solubility for Reliable Assays

For reproducible experimental outcomes, compound quality is paramount. IRRP1 is available with a peptide purity of ≥96.5% (as determined by HPLC) [1] and is soluble in DMSO , a standard solvent for in vitro studies. While not a biological differentiation from IRRP2/IRRP3, these specifications ensure that the observed effects are due to the peptide's biological activity rather than impurities or inconsistent formulation. This contrasts with research-grade peptides of lower purity, where variability between batches can introduce significant experimental noise.

Peptide Solubility Purity HPLC

Validated Application Scenarios for IRRP1 in Research and Development


Potentiating IFN-α Responses in Antiviral Research

Researchers investigating the antiviral effects of Type I IFNs can use IRRP1 to amplify IFN-α signaling. In cell-based models, IRRP1 has been shown to enhance the phosphorylation-activation of ISGF3 and subsequent antiviral activity [1]. This makes it a valuable tool for studying the mechanisms of viral restriction or for sensitizing cell lines to IFN-α treatment.

Investigating JAK-STAT Signal Transduction

IRRP1 serves as a specific, positive modulator of IFNAR1 to dissect the JAK-STAT signaling cascade. By enhancing receptor occupancy and activation, researchers can more robustly measure the phosphorylation of STAT proteins and the induction of ISGs [1], providing a clearer window into the dynamics of this critical pathway.

Use as a Positive Control in IFNAR Antagonist Studies

When screening or characterizing novel antagonists of IFNAR1, IRRP1 can serve as a positive control for pathway activation. Its defined mechanism of enhancing IFN-α/β binding and signaling [1] provides a clear benchmark against which the inhibitory effects of test compounds can be compared.

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